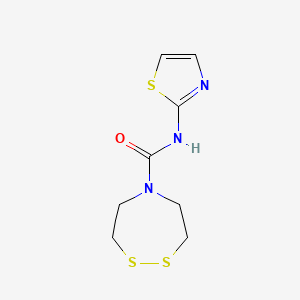
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide, also known as TTA-A2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTA-A2 is a member of the thiazolidinedione class of drugs and has been shown to have potent anti-inflammatory and anti-cancer properties.
Mécanisme D'action
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide exerts its anti-cancer effects by inhibiting the activity of PPARγ (peroxisome proliferator-activated receptor gamma), a transcription factor that is involved in the regulation of cell growth and differentiation. N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide also inhibits the activity of NF-κB (nuclear factor kappa B), a protein that is involved in the regulation of inflammation and immune response. By inhibiting these proteins, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has also been shown to reduce lipid accumulation in the liver, making it a potential therapeutic agent for non-alcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide is its potency in inducing apoptosis in cancer cells, making it a valuable tool in cancer research. However, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has limited solubility in water, which can make it difficult to administer in animal studies. Additionally, N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
Future research on N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide could focus on its potential therapeutic applications in diseases such as diabetes, non-alcoholic fatty liver disease, and inflammatory bowel disease. Additionally, further studies could investigate the safety and efficacy of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide in clinical trials. Finally, the development of more soluble analogs of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide could improve its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide involves the reaction of 2-aminothiazole with 1,2,5-thiadiazepane-5-carboxylic acid, followed by the addition of thionyl chloride to form the desired compound. The purity of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide can be increased through recrystallization and column chromatography techniques.
Applications De Recherche Scientifique
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer. N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS3/c12-8(10-7-9-1-4-13-7)11-2-5-14-15-6-3-11/h1,4H,2-3,5-6H2,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKRAHLFOPLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2467127.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2467128.png)
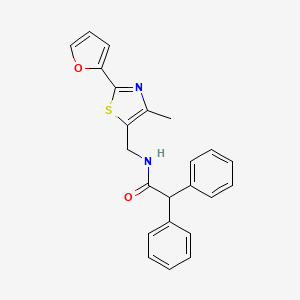

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2467135.png)
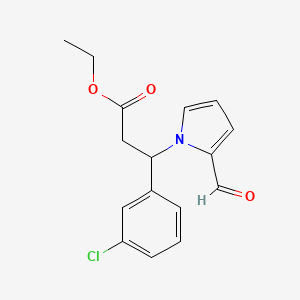
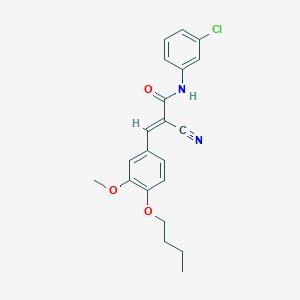
![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)
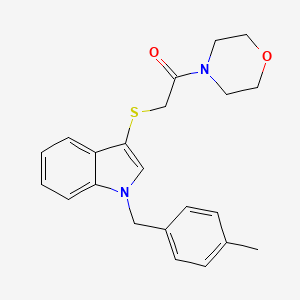
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)
![5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2467148.png)